2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate is a complex organic compound with the molecular formula C29H54O6 and a molecular weight of 498.736. It is also known by its synonyms, such as 2,2-Bis[(heptanoyloxy)methyl]butyl nonanoate and Nonanoic acid, 2,2-bis[((1-oxoheptyl)oxy)methyl]butyl ester . This compound is primarily used in various separation techniques, particularly in high-performance liquid chromatography (HPLC) applications .
Preparation Methods
The preparation of 2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate involves several synthetic routes. One common method includes the esterification of nonanoic acid with 2,2-bis[(1-oxoheptyl)oxy]methylbutanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion . Industrial production methods often involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate has several scientific research applications:
Chemistry: It is used in HPLC for the separation and analysis of complex mixtures due to its unique chemical properties.
Biology: The compound is utilized in the study of lipid metabolism and enzyme interactions.
Medicine: It serves as a model compound in drug development and pharmacokinetics studies.
Mechanism of Action
The mechanism of action of 2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in lipid metabolism, altering their activity and leading to changes in metabolic pathways. The ester groups in the compound can be hydrolyzed by esterases, releasing the corresponding alcohols and acids, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate can be compared with similar compounds such as:
2,2-Bis[(1-oxopentyl)oxy]methylpropane-1,3-diyl divalerate: This compound has a similar ester structure but with different alkyl chain lengths.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: This compound shares structural similarities but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, making it particularly useful in HPLC applications and as a model compound in various scientific studies .
Properties
CAS No. |
84788-10-3 |
---|---|
Molecular Formula |
C29H54O6 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2,2-bis(heptanoyloxymethyl)butyl nonanoate |
InChI |
InChI=1S/C29H54O6/c1-5-9-12-15-16-19-22-28(32)35-25-29(8-4,23-33-26(30)20-17-13-10-6-2)24-34-27(31)21-18-14-11-7-3/h5-25H2,1-4H3 |
InChI Key |
FMDLYWIFUCEQJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.